molecular formula C11H15O4P B14567696 Dimethyl (2-methoxy-2-phenylethenyl)phosphonate CAS No. 61463-84-1

Dimethyl (2-methoxy-2-phenylethenyl)phosphonate

Cat. No.: B14567696
CAS No.: 61463-84-1
M. Wt: 242.21 g/mol
InChI Key: BSSGXPNWVXKUJD-UHFFFAOYSA-N
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Description

Dimethyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methoxy and phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable phenylethenyl derivative under controlled conditions. One common method involves the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines leads to the formation of the desired phosphonate . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 60°C to ensure optimal yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts, such as tetramethylguanidine, can enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methoxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or phenylethenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, including materials science and pharmaceuticals .

Scientific Research Applications

Dimethyl (2-methoxy-2-phenylethenyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research explores its use in drug development, particularly for its potential as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2-methoxy-2-phenylethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl (2-methoxy-2-phenylethenyl)phosphonate include:

Uniqueness

This compound is unique due to its specific structural features, such as the methoxy and phenylethenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

61463-84-1

Molecular Formula

C11H15O4P

Molecular Weight

242.21 g/mol

IUPAC Name

(2-dimethoxyphosphoryl-1-methoxyethenyl)benzene

InChI

InChI=1S/C11H15O4P/c1-13-11(9-16(12,14-2)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

BSSGXPNWVXKUJD-UHFFFAOYSA-N

Canonical SMILES

COC(=CP(=O)(OC)OC)C1=CC=CC=C1

Origin of Product

United States

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